molecular formula C15H25Cl2N3O B1257740 1-Butyl-isonicotinoylpiperidine CAS No. 77954-39-3

1-Butyl-isonicotinoylpiperidine

Cat. No.: B1257740
CAS No.: 77954-39-3
M. Wt: 334.3 g/mol
InChI Key: HHDLRODYAQSKSM-UHFFFAOYSA-N
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Description

1-Butyl-isonicotinoylpiperidine is a piperidine derivative characterized by a piperidine ring substituted with a butyl group (C₄H₉) and an isonicotinoyl moiety (C₅H₄N–CO–). This compound’s structural complexity suggests applications in medicinal chemistry, particularly as a scaffold for neuroactive or antimicrobial agents.

Properties

CAS No.

77954-39-3

Molecular Formula

C15H25Cl2N3O

Molecular Weight

334.3 g/mol

IUPAC Name

N-(1-butylpiperidin-4-yl)pyridine-4-carboxamide;dihydrochloride

InChI

InChI=1S/C15H23N3O.2ClH/c1-2-3-10-18-11-6-14(7-12-18)17-15(19)13-4-8-16-9-5-13;;/h4-5,8-9,14H,2-3,6-7,10-12H2,1H3,(H,17,19);2*1H

InChI Key

HHDLRODYAQSKSM-UHFFFAOYSA-N

SMILES

CCCCN1CCC(CC1)NC(=O)C2=CC=NC=C2.Cl.Cl

Canonical SMILES

CCCCN1CCC(CC1)NC(=O)C2=CC=NC=C2.Cl.Cl

Synonyms

1-butyl-isonicotinoylpiperidine
1-butyl-isonicotinoylpiperidine dihydrochloride
BG 26

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Analogs for Comparison:

  • Piperidine, 1-(1-oxo-2-butenyl) (C₉H₁₅NO): Features a piperidine ring substituted with an α,β-unsaturated ketone (1-oxo-2-butenyl) group .
  • 1-Benzylpiperidine : Contains a benzyl substituent, imparting aromaticity and lipophilicity.
  • Nicotinoylpiperidine: Substituted with a nicotinoyl group (pyridine-3-carboxamide), differing in regiochemistry from the isonicotinoyl (pyridine-4-carboxamide) group.

Comparative Analysis:

Table 1: Structural and Hypothetical Physicochemical Properties
Compound Molecular Formula Substituents Key Functional Groups Predicted Boiling Point (°C) Solubility Trends
1-Butyl-isonicotinoylpiperidine C₁₅H₂₀N₂O Butyl, isonicotinoyl Pyridine, amide ~300–350 (estimated) Moderate in polar solvents
Piperidine, 1-(1-oxo-2-butenyl) C₉H₁₅NO 1-oxo-2-butenyl α,β-unsaturated ketone 215–220 (reported) Low in water
1-Benzylpiperidine C₁₂H₁₇N Benzyl Aromatic ring ~250–270 Lipophilic
Nicotinoylpiperidine C₁₁H₁₄N₂O Nicotinoyl (pyridine-3-carboxamide) Pyridine, amide ~280–310 High in DMSO
Key Findings:

Substituent Effects on Reactivity: The α,β-unsaturated ketone in Piperidine, 1-(1-oxo-2-butenyl) enables conjugate addition reactions, unlike the stable amide and pyridine groups in 1-Butyl-isonicotinoylpiperidine .

Solubility and Polarity: The isonicotinoyl group increases polarity relative to 1-(1-oxo-2-butenyl) derivatives, suggesting better solubility in polar aprotic solvents (e.g., DMSO). Nicotinoylpiperidine’s 3-pyridine orientation may reduce steric hindrance compared to the 4-pyridine in isonicotinoyl derivatives, affecting binding affinity in receptor models.

Thermal Stability: The reported boiling point of Piperidine, 1-(1-oxo-2-butenyl) (215–220°C) is lower than estimates for 1-Butyl-isonicotinoylpiperidine, likely due to the latter’s larger molecular weight and stronger intermolecular forces (amide hydrogen bonding).

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